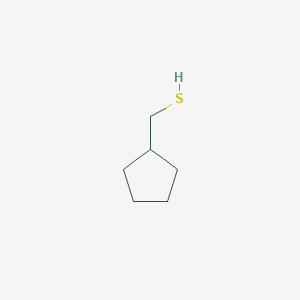

Cyclopentylmethanethiol

CAS No.: 6053-79-8

Cat. No.: VC7984934

Molecular Formula: C6H12S

Molecular Weight: 116.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6053-79-8 |

|---|---|

| Molecular Formula | C6H12S |

| Molecular Weight | 116.23 g/mol |

| IUPAC Name | cyclopentylmethanethiol |

| Standard InChI | InChI=1S/C6H12S/c7-5-6-3-1-2-4-6/h6-7H,1-5H2 |

| Standard InChI Key | HBLUJTHFXFVJRN-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)CS |

| Canonical SMILES | C1CCC(C1)CS |

Introduction

Nomenclature and Structural Identification

Cyclopentylmethanethiol (CAS: 7133-36-0) is systematically named (methylsulfanyl)cyclopentane, with alternative designations including cyclopentyl methyl sulfide and methylthiocyclopentane . Its molecular formula is C₆H₁₂S, featuring a cyclopentane ring bonded to a methylthio (–SCH₃) group. The IUPAC name derives from the parent cyclopentane structure substituted with a methylthio moiety. Confusion may arise with cyclopentanethiol (C₅H₁₀S, CAS: 1679-07-8), a distinct compound where a thiol (–SH) group is directly attached to the cyclopentane ring .

Molecular Geometry and Spectroscopic Data

-

SMILES: SC1CCCC1 (cyclopentanethiol) vs. CSC1CCCC1 (cyclopentylmethyl sulfide) .

-

3D Conformation: The methylthio group adopts an equatorial position in the cyclopentane ring to minimize steric strain, as inferred from analogous sulfide structures .

Synthesis and Manufacturing

Industrial Synthesis Pathways

Cyclopentylmethyl sulfide is typically synthesized via nucleophilic substitution reactions:

-

Methylation of Cyclopentanethiol:

This method, though straightforward, faces challenges in controlling byproduct formation .

-

Acid-Catalyzed Addition:

Methanol reacts with cyclopentene derivatives in the presence of solid acid catalysts (e.g., zeolites), yielding cyclopentylmethyl ether as a byproduct . Adaptation of this method for sulfide synthesis requires substitution of methanol with methanethiol .

Physicochemical Properties

Thermodynamic Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 106°C | |

| Density (20°C) | 0.8630 g/cm³ | |

| Vapor Pressure (20°C) | 1 mmHg | |

| Enthalpy of Vaporization | 45.10 ± 0.20 kJ/mol | |

| Heat Capacity (Cₚ, liquid) | 192.92 J/mol·K |

Solubility and Reactivity

-

Hydrophobicity: Low water solubility (0.3 g/100 g H₂O) makes it ideal for liquid-liquid extractions .

-

Chemical Stability: Resists peroxide formation under ambient conditions, unlike tetrahydrofuran .

Applications in Organic Chemistry

Reaction Solvent

Cyclopentylmethyl sulfide’s stability under acidic/basic conditions and high boiling point render it suitable for:

-

Grignard Reactions: Enhances yields by minimizing side reactions .

-

Friedel-Crafts Alkylation: Acts as a non-polar solvent for electrophilic aromatic substitutions .

Pharmaceutical Intermediate

-

Thiol-Disulfide Exchange: Utilized in prodrug synthesis for controlled drug release .

-

Chiral Synthesis: The cyclopentane ring’s rigidity aids in stereoselective transformations .

Environmental Impact and Regulatory Status

-

Biodegradability: Slow aerobic degradation (t₁/₂ > 60 days) .

-

Regulatory Compliance: Listed in EPA’s TSCA Inventory (DTXSID2074958) .

Recent Research Advances

Catalytic Applications

-

Pd-Catalyzed Cross-Couplings: Cyclopentylmethyl sulfide improves catalyst longevity in Suzuki-Miyaura reactions .

-

Photoredox Catalysis: Enhances electron transfer efficiency in visible-light-driven syntheses .

Computational Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume